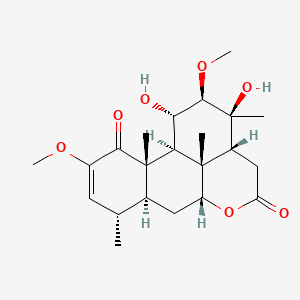

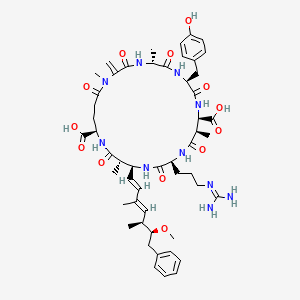

Microcystin YR from Microcystis aeruginosa, cyanotoxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

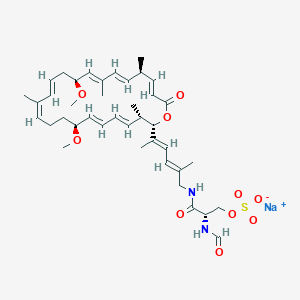

Microcystin YR from Microcystis aeruginosa, cyanotoxin is a type of microcystin, which is a class of cyclic heptapeptide toxins produced by cyanobacteria, commonly known as blue-green algae. These toxins are known for their hepatotoxic effects and are a significant concern in water bodies experiencing algal blooms. This compound, along with other variants like Microcystin-LR and Microcystin-RR, poses a threat to both environmental and human health due to its stability and toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of microcystins, including Microcystin YR from Microcystis aeruginosa, cyanotoxin, involves complex non-ribosomal peptide synthetase (NRPS) pathways. These pathways include multiple modules such as polyketide synthases and tailoring enzymes . The synthetic route typically involves the assembly of amino acids and other building blocks into a cyclic structure through enzyme-mediated processes.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be isolated from cyanobacterial cultures grown under controlled conditions. The isolation process involves harvesting the cyanobacteria, lysing the cells, and purifying the toxin using techniques such as liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Microcystin YR from Microcystis aeruginosa, cyanotoxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidative products.

Reduction: Although less common, reduction reactions can alter the structure of this compound.

Substitution: This involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions with specific pH and temperature settings .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can result in the replacement of amino acid residues .

Aplicaciones Científicas De Investigación

Microcystin YR from Microcystis aeruginosa, cyanotoxin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and degradation of cyclic peptides.

Biology: Researchers study its effects on cellular processes and its role in algal bloom dynamics.

Medicine: this compound is used to understand the mechanisms of hepatotoxicity and to develop potential antidotes.

Industry: It is used in water quality monitoring and management to detect and quantify cyanobacterial toxins

Mecanismo De Acción

Microcystin YR from Microcystis aeruginosa, cyanotoxin exerts its toxic effects primarily by inhibiting protein phosphatases 1 and 2A. This inhibition leads to the hyperphosphorylation of cellular proteins, disrupting normal cellular functions and causing cell death. The toxin is taken up by cells through organic anion transporting polypeptides, which facilitate its entry into hepatocytes .

Comparación Con Compuestos Similares

Microcystin YR from Microcystis aeruginosa, cyanotoxin is often compared with other microcystins such as Microcystin-LR and Microcystin-RR. While all microcystins share a similar cyclic heptapeptide structure, they differ in the amino acid residues present. This compound contains tyrosine and arginine, whereas Microcystin-LR contains leucine and arginine, and Microcystin-RR contains two arginine residues. These differences influence their toxicity and environmental stability .

Conclusion

This compound is a potent cyanobacterial toxin with significant implications for environmental and human health. Understanding its synthesis, chemical reactions, and mechanism of action is crucial for developing effective monitoring and mitigation strategies. Its unique structure and properties make it a valuable compound for scientific research across various fields.

Propiedades

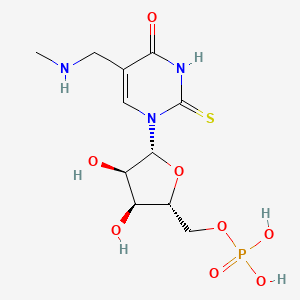

Fórmula molecular |

C52H72N10O13 |

|---|---|

Peso molecular |

1045.2 g/mol |

Nombre IUPAC |

(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |

InChI |

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31+,32+,37-,38-,39+,40-,41-,43+/m0/s1 |

Clave InChI |

OWHASZQTEFAUJC-HVUCWAFBSA-N |

SMILES isomérico |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C |

SMILES canónico |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

cyanoginosin LA, 3-tyrosyl-5-arginine- cyanoginosin YR cyanoginosin-YR microcystin YR |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B1257507.png)